molecular formula C19H14N4O3S B2613786 N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide CAS No. 893983-91-0

N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide

Cat. No. B2613786
CAS RN: 893983-91-0
M. Wt: 378.41
InChI Key: JHQSXNRAYZRZFO-UHFFFAOYSA-N
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Description

The compound “N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide” is a complex organic molecule. It contains an imidazo[2,1-b]thiazole ring, which is a fused ring system containing nitrogen and sulfur atoms . This type of structure is often found in biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b]thiazole ring, along with phenyl and nitrobenzamide groups. The exact structure would depend on the specific locations of these groups on the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazo[2,1-b]thiazole ring and the nitrobenzamide group. The nitrogen atoms in these groups could potentially act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its reactivity. The exact properties would need to be determined experimentally .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of benzimidazole derivatives, including precursors similar to the compound , have been extensively studied. These compounds are synthesized and characterized using techniques like 1H NMR, LC/MS, FTIR, and elemental analysis. Their potential as inhibitors of human breast cancer cell proliferation, such as MDA-MB-231 cell lines, has been evaluated, showing promising results for certain derivatives (Thimmegowda et al., 2008).

Anticancer Potential

  • Some derivatives have been explored for their anticancer properties. For instance, certain benzimidazole derivatives have shown potential as inhibitors of hepatitis C virus (HCV), indicating their relevance in developing antiviral therapies against HCV (Youssif et al., 2016). Another study synthesized and evaluated 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents, with some compounds displaying promising cytotoxicity against human neoplastic cell lines (Romero-Castro et al., 2011).

Antibacterial and Antimicrobial Activities

  • The antimicrobial activities of similar compounds have been investigated, revealing their potential against various bacterial and fungal infections. For example, certain sulfonamide derivatives containing a 2-amino-1,3-thiazole fragment demonstrated significant antibacterial activity against S. aureus and E. coli, with in silico ADME prediction performed to understand their biological behavior (Pour et al., 2019).

Antitubercular Activity

  • Derivatives of the compound have been explored for their antitubercular activity. A study reported the synthesis of novel nitroimidazole-based thioflavin-T derivatives, highlighting their potential as tumor hypoxia markers, which indirectly contributes to understanding the compound's utility in antitubercular research (Li et al., 2005).

Structural Analysis and Chemical Properties

  • Research has also focused on the detailed structural analysis and chemical properties of related compounds. DFT (Density Functional Theory) studies have provided insights into the molecular geometries, vibrational frequencies, and thermodynamic properties, enhancing the understanding of their chemical behavior and potential applications (Arslan et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The study of compounds containing the imidazo[2,1-b]thiazole ring is an active area of research, due to their potential biological activity. Future research could involve studying the biological activity of this specific compound, or using it as a starting point to synthesize new compounds .

properties

IUPAC Name

N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-12-11-27-19-21-16(10-22(12)19)13-5-4-6-14(9-13)20-18(24)15-7-2-3-8-17(15)23(25)26/h2-11H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQSXNRAYZRZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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